5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic compound that features a combination of aromatic rings, thiazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine derivatives with 1,3-diketones.
Coupling reactions: The final product is obtained by coupling the thiazole and pyrazole intermediates with the phenol derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-[(2,6-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one: This compound shares the 2,6-dichlorobenzyl group but differs in the core structure, which is a chromenone instead of a phenol.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), exhibit diverse biological activities.
Uniqueness
5-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19Cl2N3O2S |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C22H19Cl2N3O2S/c1-3-13-7-14(21-15(9-25-27-21)22-26-12(2)11-30-22)19(28)8-20(13)29-10-16-17(23)5-4-6-18(16)24/h4-9,11,28H,3,10H2,1-2H3,(H,25,27) |
InChI Key |
PUOYDDJBATUIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=C(C=CC=C2Cl)Cl)O)C3=C(C=NN3)C4=NC(=CS4)C |
Origin of Product |
United States |
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